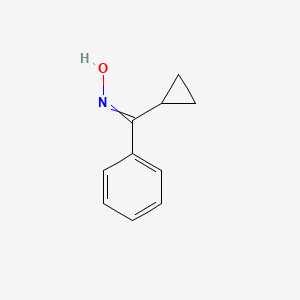

Cyclopropyl-phenyl-methanone oxime

Description

Historical Context and Early Chemical Studies of Oximes and Cyclopropyl (B3062369) Ketones

The study of the functional groups present in Cyclopropyl-phenyl-methanone oxime has a rich history. Oximes, characterized by the RR'C=N-OH formula, were first described in the 19th century, with the name being a portmanteau of "oxygen" and "imine". wikipedia.org Their synthesis is typically achieved through the reaction of hydroxylamine (B1172632) with aldehydes or ketones. wikipedia.orgchemeurope.com This reaction became a standard method for the identification and purification of carbonyl compounds. Early research also focused on their stereoisomerism, identifying syn and anti forms for aldoximes and ketoximes with different substituents on the carbon atom. chemeurope.com A pivotal reaction in the history of oxime chemistry is the Beckmann rearrangement, which allows for the conversion of oximes into amides, a transformation that found industrial significance in the synthesis of caprolactam, the precursor to Nylon-6. chemeurope.com

The investigation of cyclopropyl ketones also has deep roots in organic chemistry. Early studies, such as those published in the mid-20th century, focused on their synthesis and the characterization of their unique spectroscopic properties. acs.org The strained three-membered ring of the cyclopropyl group was found to influence the properties of the adjacent carbonyl group. The Schmidt reaction, a method to convert ketones to amides, was also explored with cyclopropyl ketones, revealing interesting reactivity patterns due to the nature of the cyclopropyl ring. acs.org These foundational studies laid the groundwork for understanding the behavior of more complex molecules containing these moieties.

Significance of the Cyclopropyl Moiety in Organic Chemistry

The cyclopropyl group is a small, three-membered carbocyclic ring that imparts unique and valuable properties to organic molecules. Its significance in organic chemistry stems from a combination of structural and electronic factors.

Structural and Electronic Properties:

Ring Strain: The C-C-C bond angles in a cyclopropane (B1198618) ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This results in considerable angle and torsional strain, making the ring susceptible to ring-opening reactions. fiveable.me

Enhanced π-Character: The C-C bonds in cyclopropane have a higher degree of p-orbital character than typical alkane C-C bonds. This gives them partial double-bond character, influencing their reactivity and electronic interactions with adjacent functional groups. fiveable.me

Conformational Rigidity: The cyclopropyl group is a rigid structure that can be used to lock the conformation of a molecule, which is a valuable tool in drug design. hyphadiscovery.com

The unique properties of the cyclopropyl moiety have led to its widespread use in various areas of chemistry. It is a common structural motif in many natural products and has become a "privileged scaffold" in medicinal chemistry. bohrium.comresearchgate.net The introduction of a cyclopropyl group can influence a molecule's metabolic stability, with the high C-H bond dissociation energy often making it less susceptible to oxidative metabolism. hyphadiscovery.com Furthermore, the strained ring serves as a versatile synthetic intermediate, participating in a variety of transformations, including cycloadditions and rearrangements, to form more complex molecular architectures. fiveable.meresearchgate.net

Overview of Research Trajectories for Oxime Derivatives

Research into oxime derivatives has expanded significantly from their initial role in carbonyl chemistry. The trajectory of this research now encompasses a wide range of applications in both industrial and academic settings.

One of the most well-established applications of oximes is in the Beckmann rearrangement, which remains a cornerstone of industrial chemistry for the production of polyamides. chemeurope.comacs.org In synthetic organic chemistry, oximes are frequently used as protecting groups for carbonyls due to their stability and the ability to be readily cleaved. nih.gov

In recent decades, the focus has shifted towards the biological activity of oxime derivatives. A significant area of research has been their use as reactivators of acetylcholinesterase, an enzyme inhibited by organophosphate nerve agents. nih.gov This has led to the development of several oxime-based antidotes. chemeurope.comnih.gov Beyond this, the introduction of an oxime group has been shown to enhance the biological activity of various natural and synthetic compounds, leading to the discovery of derivatives with anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com For instance, derivatives of the natural alkaloid tryptanthrin (B1681603) containing an oxime functional group have been investigated as inhibitors of c-Jun N-terminal kinases (JNKs), which are targets for anti-inflammatory therapies. nih.gov Furthermore, the chemistry of oxime radicals has emerged as a field of study, exploring their generation and application in synthetic transformations such as oxidative cyclizations. nih.gov

Current State of Knowledge on this compound in Chemical Literature

This compound, with the CAS Registry Number 7555-72-8 for its (Z)-isomer, is a specific compound that appears in chemical literature primarily as a synthetic intermediate or as part of larger studies on the properties of related compounds. sigmaaldrich.comscbt.com While it is commercially available from several suppliers for research purposes, comprehensive studies focusing solely on this molecule are not abundant. sigmaaldrich.comsigmaaldrich.cn

The synthesis of this compound typically follows the classical method of reacting cyclopropyl phenyl ketone with hydroxylamine. The parent ketone, cyclopropyl phenyl ketone (also known as benzoylcyclopropane), is a well-characterized compound with available spectroscopic data. nist.govnist.gov The synthesis of related cyclopropyl ketones and their derivatives is an active area of research, with methods such as the Corey-Chaykovsky cyclopropanation of chalcones being employed. nih.govmdpi.com

The reactivity of the parent ketone has been explored in various contexts, including ring-opening reactions catalyzed by transition metals like nickel to form η²-enonenickel complexes. nih.gov These studies provide insight into the potential reactivity of the cyclopropyl moiety in this compound. Research on related 4-alkylaminoaryl phenyl cyclopropyl methanones has been conducted to explore their potential as antitubercular and antimalarial agents, suggesting that derivatives of this compound could be of interest in medicinal chemistry. sigmaaldrich.cn

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[cyclopropyl(phenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNAYDOTXJROPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Cyclopropyl Phenyl Methanone Oxime

Classical and Conventional Synthesis Approaches

The traditional synthesis of cyclopropyl-phenyl-methanone oxime primarily involves a two-step process: the formation of the precursor ketone followed by its conversion to the oxime.

Ketone Oximation Reactions with Hydroxylamine (B1172632) Derivatives

The most direct and widely employed method for the synthesis of this compound is the reaction of cyclopropyl-phenyl-methanone with a hydroxylamine derivative. youtube.comresearchgate.net This reaction is a classic example of condensation between a ketone and a hydroxylamine, typically hydroxylamine hydrochloride, to form the corresponding oxime. youtube.comresearchgate.net The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. This is followed by a proton transfer and subsequent dehydration to yield the C=N double bond characteristic of an oxime. youtube.com

Various reaction conditions have been explored to facilitate this transformation. A common procedure involves heating the ketone with hydroxylamine hydrochloride in a solvent such as pyridine (B92270) and absolute alcohol. datapdf.com The use of a base, like pyridine, is crucial to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thereby driving the reaction towards the product. Other solvent systems and bases can also be employed, and the choice often depends on the specific substrate and desired reaction rate.

A more environmentally friendly approach involves the use of a solvent-free grinding method with bismuth(III) oxide (Bi2O3) as a catalyst. d-nb.infonih.gov This "grindstone chemistry" approach has been shown to be effective for the oximation of a wide range of aldehydes and ketones, offering high yields in short reaction times without the need for bulk solvents. d-nb.infonih.gov

Precursor Synthesis of Cyclopropyl-phenyl-methanone

The synthesis of the starting material, cyclopropyl-phenyl-methanone, is a critical preceding step. Several methods have been reported for its preparation. A convenient and often-used method involves the Friedel-Crafts acylation of benzene (B151609) with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. acs.orgacs.org

An alternative route involves the use of γ-halogenated butyrophenones. For instance, γ-chlorobutyrophenone can be treated with a base to induce intramolecular cyclization to form cyclopropyl-phenyl-methanone. datapdf.com This method provides a viable pathway, although it may involve multiple steps to synthesize the halogenated precursor.

More recently, methods starting from chalcones (1,3-diaryl-2-propen-1-ones) have been developed. For example, the Corey-Chaykovsky cyclopropanation of a suitable chalcone (B49325) derivative can yield a cyclopropyl (B3062369) ketone. nih.gov This approach offers a way to introduce substituents on the phenyl ring if desired.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, base, reaction temperature, and reaction time.

For the oximation reaction, the molar ratio of hydroxylamine to the ketone is a critical factor. Using a slight excess of hydroxylamine hydrochloride can help to drive the reaction to completion. datapdf.com The selection of the base is also important; while pyridine is commonly used, other organic or inorganic bases can be employed. The temperature of the reaction can influence the rate of oxime formation, with gentle heating often being sufficient. datapdf.com

In the synthesis of the precursor ketone via the Friedel-Crafts reaction, the choice of Lewis acid and the control of temperature are crucial to prevent side reactions and the formation of byproducts. acs.org Similarly, in the cyclization of γ-halogenated butyrophenones, the base concentration and reaction temperature must be carefully controlled to favor the desired intramolecular cyclization over other potential reactions.

The purification of the final oxime product is typically achieved through recrystallization from a suitable solvent, such as isopropyl ether or an alcohol-water mixture. datapdf.com The melting point of the purified oxime can be used as an indicator of its purity.

Stereoselective Synthesis Approaches

The presence of the C=N double bond in this compound gives rise to the possibility of E/Z isomerism. Furthermore, if the cyclopropyl ring or the phenyl group is appropriately substituted, the molecule can be chiral, opening the door for enantioselective synthesis.

Control of E/Z Isomerism in Oxime Formation

The formation of oximes from unsymmetrical ketones can lead to a mixture of (E)- and (Z)-isomers. The ratio of these isomers can be influenced by the reaction conditions and the steric and electronic properties of the substituents on the ketone. While specific studies focusing exclusively on the E/Z isomerism of this compound are not extensively detailed in the provided context, general principles of oxime formation suggest that the isomer ratio can be controlled to some extent.

For instance, the pH of the reaction medium can play a role in determining the isomeric outcome. It is known that under certain conditions, one isomer may be thermodynamically more stable and can be favored by allowing the reaction to reach equilibrium. The separation of E/Z isomers can often be achieved by chromatographic techniques or fractional crystallization. One of the isomers, (Z)-cyclopropyl(phenyl)methanone oxime, is commercially available. sigmaaldrich.com

Enantioselective Synthesis of Optically Active Derivatives

While the parent this compound is achiral, the synthesis of optically active derivatives becomes relevant when substituents are introduced that create a stereocenter. For example, the enantioselective synthesis of precursors like chiral cyclopropyl ketones can lead to optically active oxime derivatives.

Recent advancements in photocatalysis have enabled the enantioselective synthesis of complex molecules derived from aryl cyclopropyl ketones. nih.gov These methods often involve the use of a chiral catalyst, such as a chiral Lewis acid, in conjunction with a photocatalyst to control the stereochemistry of the reaction. nih.gov Although not directly applied to the synthesis of the oxime itself, these enantioselective transformations of the precursor ketone highlight the potential for creating chiral derivatives of cyclopropyl-phenyl-methanone, which could then be converted to their corresponding optically active oximes. The development of enantioselective methods for the synthesis of the oxime directly remains an area for further research.

Metal-Mediated and Catalytic Synthetic Routes

The synthesis of this compound and its derivatives can be achieved through various metal-mediated and catalytic routes. These methods offer high efficiency and selectivity, leveraging the unique reactivity of transition metals.

Transition Metal Catalysis in Oxime Synthesis and Functionalization

Transition metal catalysis plays a pivotal role in the functionalization of oximes, enabling the construction of complex molecular architectures. While direct transition metal-catalyzed synthesis of this compound is not extensively documented, the functionalization of related oxime structures provides significant insights. For instance, copper-catalyzed reactions of ketoximes with aldehydes have been shown to produce highly substituted pyridines. This transformation proceeds through the formation of a copper-iminyl species, which then participates in a cascade reaction. Such methodologies could be adapted to functionalize the oxime moiety of this compound, leading to a diverse range of derivatives.

Furthermore, the thermolysis of O-phenyl oxime ethers can generate iminyl radicals, which are valuable intermediates for synthesis. These radicals can be formed under moderate temperatures from O-phenyl ketoxime ethers, which are synthesized at room temperature, offering a new pathway for creating complex molecules. acs.org

Palladium-Catalyzed Reactions Involving Oxime Precursors

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in reactions involving oxime precursors is well-established. The synthesis of dihydropyrroles from oxime esters and 1,2-disubstituted alkenes highlights the utility of palladium in C-N bond formation. acs.org In these reactions, a Pd(0) complex undergoes oxidative addition to the N-O bond of the oxime ester, forming an alkylideneaminopalladium(II) intermediate that subsequently undergoes cyclization. acs.org For example, cyclopropyl-substituted systems have been shown to undergo smooth cyclization to yield the corresponding dihydropyrroles. acs.org

Another relevant palladium-catalyzed reaction is the Suzuki-Miyaura cross-coupling, which can be employed to introduce the cyclopropyl group. For instance, the coupling of bromothiophenes with cyclopropylboronic acid in the presence of a palladium catalyst system, such as Pd(OAc)₂ and SPhos, yields cyclopropylthiophenes with high efficiency. nih.gov This strategy could be adapted to synthesize cyclopropyl aryl ketones, which are direct precursors to this compound.

Additionally, palladium catalysts can induce the ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones stereoselectively. rsc.org This reactivity underscores the importance of carefully selecting reaction conditions to preserve the cyclopropane (B1198618) ring during synthesis.

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(OAc)₂ / SPhos | Bromothiophene, Cyclopropylboronic acid | Cyclopropylthiophene | 69-93% | nih.gov |

| Pd(PPh₃)₄ | Oxime ester, 1,2-dialkylated alkene | Dihydropyrrole | - | acs.org |

| Pd(OAc)₂ / PCy₃ | Aryl cyclopropyl ketone | (E)-1-Arylbut-2-en-1-one | 23-89% | rsc.org |

Rh(II)-Catalyzed Cyclopropanation for Analog Generation

Rhodium(II) catalysts are exceptionally effective for the generation of cyclopropane rings, a key structural feature of the target molecule's analogs. A powerful method for generating substituted cyclopropanes is the Rh(II)-catalyzed reaction of diazo compounds with alkenes. Specifically, rhodium(II)-alkynylcarbene intermediates can react with alkenes to deliver alkynylcyclopropanes. nih.gov

A convenient two-step methodology for the alkynylcyclopropanation of alkenes involves the rhodium(II)-catalyzed decarbenation of 7-alkynyl cycloheptatrienes. nih.gov This approach provides access to a diverse library of alkynylcyclopropanes, which are versatile intermediates for further synthetic transformations. nih.gov The use of Rh(II) catalysis is crucial to bypass undesired side reactions often observed with other metal catalysts. nih.gov

| Catalyst | Reactants | Product | Key Feature | Reference |

| [Rh₂(TFA)₄] | 7-Alkynyl cycloheptatriene, Alkene | cis-Alkynylcyclopropane | High cis-diastereoselectivity | nih.gov |

The synthesis of the precursor, cyclopropyl phenyl ketone, can be achieved via the Corey-Chaykovsky reaction. This involves the reaction of chalcones (α,β-unsaturated ketones) with a sulfur ylide, such as dimethyloxosulfonium methylide, to form the cyclopropane ring. nih.govorganic-chemistry.org This method has been successfully applied to synthesize a variety of aryl cyclopropyl ketones. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, reduced waste, and energy-efficient processes.

Solvent-Free and Environmentally Benign Synthetic Protocols

Solvent-free reaction conditions represent a significant step towards greener chemical synthesis. semanticscholar.org Mechanochemical methods, such as ball-milling, have emerged as a powerful technique for conducting reactions without the need for solvents. sciforum.net For example, the synthesis of phenylhydrazones and 2,4-dinitrophenylhydrazones from aldehydes and ketones can be achieved in quantitative yields by simple grinding of the reactants in a ball mill. sciforum.net This approach is not only environmentally friendly but also often leads to shorter reaction times and simpler work-up procedures. sciforum.net

A similar solvent-free approach has been used for the synthesis of arylcyanomethylenequinone oximes from phenylacetonitriles and nitroaromatic compounds using a KF/nano-γ-Al₂O₃ catalyst under high-speed vibration milling. researchgate.net These examples suggest that a solvent-free synthesis of this compound from cyclopropyl phenyl ketone and hydroxylamine hydrochloride could be a viable and environmentally benign alternative to traditional solution-phase methods.

| Method | Reactants | Product | Key Advantage | Reference |

| Ball-milling | Aldehyde/Ketone, Phenylhydrazine | Phenylhydrazone | Solvent-free, 100% yield | sciforum.net |

| High-speed vibration milling | Phenylacetonitrile, Nitroaromatic compound | Arylcyanomethylenequinone oxime | Solvent-free, short reaction times | researchgate.net |

Iodine/DMSO-Mediated Oxidative Processes

The combination of molecular iodine and dimethyl sulfoxide (B87167) (DMSO) has emerged as a powerful and green oxidative system in organic synthesis. nih.gov This metal-free system is attractive due to the low cost, low toxicity, and ready availability of both reagents. nih.gov The I₂/DMSO system can be used for a wide range of oxidative transformations, including the formation of C-C and C-heteroatom bonds. nih.gov

A key application of I₂/DMSO is the Kornblum oxidation, which converts α-halo ketones to α-dicarbonyl compounds. nih.gov For instance, acetophenones can be oxidized to phenylglyoxals in the presence of I₂/DMSO. beilstein-journals.org This reactivity is relevant to the synthesis of this compound as it demonstrates the ability to functionalize the carbon adjacent to the ketone.

Furthermore, the I₂/DMSO system has been employed in the one-pot synthesis of 2,4,5-trisubstituted-1H-imidazoles from α-methylene ketones and aldehydes. nih.gov This process involves the initial iodine-assisted oxidation of the α-methylene ketone to a diketone, which then undergoes cyclization. nih.gov While not a direct synthesis of the oxime, this methodology highlights the potential of I₂/DMSO to mediate the transformation of the ketone precursor under environmentally friendly conditions. A plausible application could be the direct oximation of cyclopropyl phenyl ketone using an iodine-mediated system, although specific literature for this direct transformation is scarce.

| Reagent System | Transformation | Substrate | Key Intermediate | Reference |

| I₂/DMSO | Oxidation | Acetophenone (B1666503) | Phenylglyoxal | beilstein-journals.org |

| I₂/DMSO | Oxidative Cyclization | α-Methylene ketone, Aldehyde | Diketone | nih.gov |

Synthesis of Substituted this compound Derivatives

The introduction of various substituents onto the phenyl ring of this compound allows for the fine-tuning of its physicochemical and biological properties. This section details the design and synthesis of specific alkoxy and aryloxy derivatives.

The design of 4-alkoxy/aryloxyphenyl cyclopropyl methane (B114726) oxime derivatives has been pursued to explore their potential as antimicrobial agents. A series of these compounds were synthesized and characterized using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.gov

The synthetic route typically begins with the preparation of the corresponding [4-(aryloxy)phenyl]cyclopropyl methanones. This can be achieved through the reaction of different aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in a mixture of THF/DMF in the presence of sodium hydride (NaH) and tetrabutylammonium (B224687) bromide (TBAB). researchgate.net The resulting methanones can then be converted to their oxime derivatives. For instance, a series of new 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives were synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains. nih.gov

Furthermore, the precursor methanones have been reduced to the corresponding methanols. These alcohol derivatives have shown notable antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov For example, compounds with specific substitutions exhibited minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL. nih.gov One particular derivative, {cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, demonstrated significant activity, killing 98% of intracellular bacilli in mouse bone marrow-derived macrophages and showing efficacy against multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. nih.gov

The research findings for selected 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives and their precursors are summarized in the table below.

| Compound Name/Number | Substituent at 4-position | Research Finding |

| Cyclopropyl(4-(pyridin-3-ylmethoxy)phenyl)methanone oxime (2k) | Pyridin-3-ylmethoxy | Exhibited excellent in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, and Salmonella typhi. nih.gov |

| Compound 2h | Not specified in abstract | Showed excellent in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, and Salmonella typhi. nih.gov |

| Compound 18 (a methanol (B129727) derivative) | Not specified in abstract | Displayed a minimum inhibitory concentration (MIC) of 0.78 μg/mL against Mycobacterium tuberculosis H37Rv. nih.gov |

| Compound 14 (a methanol derivative) | Not specified in abstract | Showed a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Mycobacterium tuberculosis H37Rv. nih.gov |

| Compound 25 (a methanol derivative) | Not specified in abstract | Exhibited a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Mycobacterium tuberculosis H37Rv. nih.gov |

| Compounds 19, 21, 35, 36, 37 (methanol derivatives) | Not specified in abstract | Demonstrated a minimum inhibitory concentration (MIC) of 3.12 μg/mL against Mycobacterium tuberculosis H37Rv. nih.gov |

| {Cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol (36) | 4-(2-piperidin-1-yl-ethoxy)benzyloxy | Active against MDR and XDR strains of M. tuberculosis with a MIC of 12.5 μg/mL and showed in vivo activity in mice. nih.gov |

An alternative and efficient strategy to generate novel cyclopropyl-containing compounds is through the semi-synthesis from readily available natural products. This approach leverages the complex scaffolds of natural molecules, introducing a cyclopropyl moiety to modify their biological activity. A notable example is the semi-synthesis of C-ring cyclopropyl analogues of fraxinellone (B1674054), a degraded limonoid isolated from plants of the Meliaceae and Rutaceae families. nih.govmdpi.com

The furan (B31954) ring of fraxinellone is a key site for chemical modification. nih.gov The semi-synthesis of its cyclopropyl analogues was accomplished via a Rh(II)-catalyzed cyclopropanation reaction. mdpi.com This method involves the [2+1] addition of a carbene to the furan ring of fraxinellone. nih.gov The required α-carbonyldiazoesters are first synthesized from aromatic ethyl esters and p-toluenesulfonyl azide (B81097) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

The subsequent Rh₂(OAc)₄-catalyzed reaction of fraxinellone with these diazoesters stereoselectively yields the corresponding monocyclopropanated adducts. mdpi.com This cyclopropanation provides products with a β-oriented cyclopropyl ring and the ester group on the convex face of the bicyclic system, without altering other functional groups of the parent molecule. mdpi.com The structures of these novel analogues have been confirmed by NMR and HRMS, with the precise three-dimensional structure of one derivative established by X-ray crystallography. nih.govmdpi.com

These semi-synthesized cyclopropyl analogues have been evaluated for their insecticidal activity. For instance, compound 3c, a specific cyclopropyl analogue of fraxinellone, demonstrated stronger insecticidal activity against Mythimna separata Walker than the parent compound and the natural insecticide toosendanin (B190432). nih.gov This suggests that the cyclopropanation of the furan ring can enhance the biological activity of the natural product. nih.gov

The table below outlines the key components and findings of the semi-synthesis of cyclopropyl analogues from fraxinellone.

| Natural Product | Reagents for Cyclopropanation | Resulting Analogue | Research Finding |

| Fraxinellone (1) | Ethyl 2-diazo-2-phenylacetate (2a), Rh₂(OAc)₄ | Cyclopropyl analogue 3a | Semi-synthesis achieved via Rh(II)-catalyzed cyclopropanation. mdpi.comnih.gov |

| Fraxinellone (1) | Ethyl 2-diazo-2-(p-tolyl)acetate (2b), Rh₂(OAc)₄ | Cyclopropyl analogue 3b | Semi-synthesis achieved via Rh(II)-catalyzed cyclopropanation. mdpi.comnih.gov |

| Fraxinellone (1) | Ethyl 2-(4-chlorophenyl)-2-diazoacetate (2c), Rh₂(OAc)₄ | Cyclopropyl analogue 3c | Showed stronger insecticidal activity than fraxinellone and toosendanin against Mythimna separata Walker. nih.gov |

Chemical Reactivity and Mechanistic Investigations of Cyclopropyl Phenyl Methanone Oxime

Oxime Functional Group Transformations

The oxime moiety is a versatile functional group that can participate in a range of reactions, including rearrangements, reductions, hydrolysis, and functionalizations at the oxygen and nitrogen atoms.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam in the presence of an acid catalyst. wikipedia.orgresearchgate.net For cyclopropyl-phenyl-methanone oxime, this rearrangement offers a pathway to N-substituted amides. The reaction is initiated by the protonation of the oxime's hydroxyl group, which transforms it into a good leaving group (water). masterorganicchemistry.comyoutube.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. masterorganicchemistry.comwikipedia.org Subsequent hydration of the nitrilium ion and tautomerization yields the final amide product. masterorganicchemistry.com

The general mechanism for the acid-catalyzed Beckmann rearrangement is as follows:

Protonation of the oxime: The hydroxyl group of the oxime is protonated by an acid catalyst. masterorganicchemistry.comyoutube.com

Rearrangement: The group situated anti-periplanar to the activated hydroxyl group migrates to the nitrogen atom, with the concurrent departure of a water molecule. masterorganicchemistry.comwikipedia.org This step is stereospecific. wikipedia.org

Formation of the nitrilium ion: The migration leads to the formation of a resonance-stabilized nitrilium ion. youtube.com

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the nitrilium ion. masterorganicchemistry.com

Deprotonation and tautomerization: Deprotonation and subsequent tautomerization of the resulting intermediate yield the stable amide. masterorganicchemistry.com

Various acidic catalysts can be employed to facilitate the Beckmann rearrangement, including Brønsted acids like sulfuric acid and polyphosphoric acid, and Lewis acids. wikipedia.org The choice of catalyst and reaction conditions can influence the reaction's efficiency and selectivity.

In the case of unsymmetrical ketoximes like this compound, the Beckmann rearrangement can theoretically yield two different amide products, depending on which group migrates. The regioselectivity of the rearrangement is dictated by the stereochemistry of the oxime; specifically, the group that is in the anti-position to the hydroxyl group is the one that migrates. wikipedia.org

For this compound, two stereoisomers exist: the E-isomer and the Z-isomer. In the E-isomer, the phenyl group is anti to the hydroxyl group, while in the Z-isomer, the cyclopropyl (B3062369) group is anti to the hydroxyl group. The migratory aptitude of different groups generally follows the order: aryl > alkyl. acs.org Consequently, in the Beckmann rearrangement of this compound, the phenyl group exhibits a higher migratory aptitude than the cyclopropyl group. This preference leads to the selective formation of N-cyclopropylbenzamide from the E-oxime and N-phenyl-cyclopropanecarboxamide from the Z-oxime. Studies on the mechanochemical Beckmann rearrangement of cyclopropyl phenyl ketone oxime have shown that the migration of the phenyl group is highly favored, leading to the corresponding amide in high selectivity. acs.org

| Oxime Isomer | Migrating Group (anti to -OH) | Major Product |

| E-isomer | Phenyl | N-Cyclopropylbenzamide |

| Z-isomer | Cyclopropyl | N-Phenyl-cyclopropanecarboxamide |

The high ring strain of the cyclopropyl group can influence the kinetics of the Beckmann rearrangement. The release of this strain can act as a thermodynamic driving force in reactions where the cyclopropane (B1198618) ring is opened or rearranged. acs.org However, in the context of the Beckmann rearrangement where the cyclopropyl ring itself does not typically open, its electronic properties are more likely to play a significant role.

The oxime functional group can be reduced to either a primary amine or a hydroxylamine (B1172632). The reduction of oximes to primary amines can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The choice of reducing agent and reaction conditions determines the product. For instance, ene-reductases have been shown to reduce the C=N bond of oximes, leading to an intermediate amino group. nih.gov

Hydrolysis of the oxime group regenerates the parent ketone, cyclopropyl phenyl ketone. This reaction is typically carried out under acidic conditions. organic-chemistry.org Various reagents have been developed for the efficient cleavage of oximes to their corresponding carbonyl compounds under mild conditions, including the use of 2-iodylbenzoic acid in water or copper(II) chloride. organic-chemistry.org

The oxime group possesses both an oxygen and a nitrogen atom that can be functionalized. O-functionalization, such as O-alkylation or O-acylation, can be achieved by reacting the oxime with alkylating or acylating agents. For example, treatment with acetic anhydride (B1165640) can form an O-acetyl oxime, which can be a better leaving group in the Beckmann rearrangement. masterorganicchemistry.com

N-functionalization is less common but can occur under specific conditions. For instance, N-alkylation could potentially lead to nitrones. The reactivity of the oxime towards functionalization is influenced by the steric and electronic properties of the substituents on the carbon atom of the C=N bond.

Beckmann Rearrangement and Mechanistic Pathways

Cyclopropane Ring Reactivity and Transformations

The cyclopropane ring in this compound is susceptible to ring-opening reactions due to its inherent strain energy. These reactions can be initiated by various reagents and conditions, leading to a diverse array of products.

Ring-opening of cyclopropyl ketones can be achieved through reactions with organometallic reagents, often catalyzed by transition metals like nickel. oup.comrsc.org For instance, the reaction of cyclopropyl phenyl ketone with trimethylaluminum (B3029685) catalyzed by nickel acetylacetonate (B107027) results in a ring-opened product. oup.com Nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with alkyl chlorides can lead to the formation of γ-alkyl ketones. rsc.org

Furthermore, donor-acceptor cyclopropanes, a category that includes cyclopropyl ketones, are known to undergo a variety of transformations, including cycloadditions and rearrangements. nih.gov The phenyl ketone moiety in cyclopropyl phenyl ketone can act as an acceptor, influencing the reactivity of the adjacent cyclopropane ring. Photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been reported, leading to the construction of substituted cyclopentane (B165970) structures. nih.gov The mechanism of these reactions often involves the formation of a ring-opened radical anion intermediate. nih.gov

The Fischer indolisation of cyclopropyl phenyl ketone phenylhydrazone has been shown to yield products resulting from the opening of the cyclopropane ring, such as 3-(2-chloroethyl)-2-phenylindole. rsc.org This highlights the propensity of the cyclopropane ring to undergo cleavage under acidic conditions, a reaction that competes with or follows the initial stages of the Fischer indole (B1671886) synthesis.

| Reaction Type | Reagents/Conditions | Major Product(s) | Section Reference |

| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄) | N-Cyclopropylbenzamide or N-Phenyl-cyclopropanecarboxamide | 3.1.1 |

| Reduction | LiAlH₄ or Catalytic Hydrogenation | Cyclopropyl(phenyl)methanamine | 3.1.2 |

| Hydrolysis | Acidic conditions (e.g., aq. HCl) | Cyclopropyl phenyl ketone | 3.1.2 |

| O-Acetylation | Acetic anhydride | (E/Z)-Cyclopropyl(phenyl)methanone O-acetyloxime | 3.1.3 |

| Ring-Opening Alkylation | Alkyl halide, Ni catalyst | γ-Alkylated ketones | 3.2 |

| Fischer Indolisation | Phenylhydrazine, acid | 3-(2-Chloroethyl)-2-phenylindole | 3.2 |

Strain-Induced Reactivity and Ring-Opening Reactions

The significant ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, a process that is further facilitated by the electronic nature of its substituents. In molecules like cyclopropyl-phenyl-methanone, the cyclopropyl group acts as an electron donor while the benzoyl group is an electron acceptor, creating a "donor-acceptor" (D-A) cyclopropane system. nih.gov This polarization weakens the cyclopropane C-C bonds, predisposing the molecule to cleavage.

Ring-opening can be initiated under various conditions:

Acid Catalysis : The use of Brønsted acids in polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) can effectively promote the ring-opening hydroarylation of cyclopropyl ketones. researchgate.net This method has proven effective for monosubstituted cyclopropanes, which are typically less reactive than their D-A counterparts. researchgate.net

Lewis Acid Induction : Titanium tetrachloride (TiCl₄) combined with a halide source can induce the ring-opening of cyclopropyl ketones to form (Z)-titanium enolates, demonstrating a metal-mediated pathway for cleaving the strained ring. sigmaaldrich.com

Base-Promoted Pathways : In the presence of a Lewis base such as a phosphine, specifically designed cyclopropyl ketones can undergo a cascade ring-opening and recyclization, indicating that acidic conditions are not the only route for activating the ring. nih.gov

These reactions typically proceed via the cleavage of the bond between the two most substituted carbon atoms of the cyclopropane ring, relieving the inherent strain and forming a more stable, linear intermediate that can be trapped by various nucleophiles. nih.gov

Oxidation and Other Modulations of the Cyclopropane Ring

Beyond complete ring-opening, the reactivity of the molecule can be modulated through other transformations. The oxime group itself is a key site for oxidative reactions. The oxidation of oximes can generate iminoxyl radicals, which are highly reactive intermediates. nih.gov

The process typically involves a one-electron oxidant, such as lead(IV) acetate (B1210297) or copper(II) salts, reacting with the oxime to produce an iminoxyl radical. nih.gov These radicals can then participate in a variety of intramolecular reactions. For instance, an iminoxyl radical generated on the oxime moiety could potentially attack the phenyl ring's π-system, leading to cyclization products. nih.gov The formation of these radical species represents a significant modulation of the molecule's reactivity, diverting it from the ionic pathways typical of D-A cyclopropane ring-opening towards radical-mediated transformations. nih.gov

Aromatic Ring Functionalizations and Substituent Effects

The phenyl ring of this compound is a site for substitution reactions, with the outcomes heavily influenced by the electronic properties of the existing cyclopropyl methanone (B1245722) oxime group and any other substituents present.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Moiety

Electrophilic Aromatic Substitution (EAS): The cyclopropyl-methanone oxime group functions as an electron-withdrawing group due to the electronegativity of the oxygen and nitrogen atoms and the resonance-delocalizing ability of the C=N-OH system. Consequently, it deactivates the phenyl ring towards electrophilic attack. This deactivating effect means that harsher conditions are generally required for reactions like nitration, halogenation, or Friedel-Crafts reactions compared to unsubstituted benzene (B151609). The electron-withdrawing nature of the substituent directs incoming electrophiles primarily to the meta position. youtube.com

Nucleophilic Aromatic Substitution (SNAr): For nucleophilic aromatic substitution to occur, the aromatic ring must be significantly electron-deficient. youtube.com This is typically achieved by the presence of one or more strong electron-withdrawing groups (such as a nitro group) at positions ortho or para to a suitable leaving group (like a halogen). youtube.com On an unsubstituted this compound, SNAr is highly unlikely. However, if the phenyl ring were substituted with, for example, a nitro group at the para-position and a chlorine atom at the site of attack, the ring would be activated for substitution by a strong nucleophile. The reaction proceeds through a two-step addition-elimination mechanism via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Impact of Substituents on Reaction Mechanisms and Outcomes

Substituents on the phenyl ring have a profound impact on the reactivity of the entire molecule, influencing reaction rates, yields, and even the viability of certain pathways.

Research on related donor-acceptor cyclopropanes has shown that electron-releasing substituents on the donor aromatic ring are well-tolerated in synthesis. nih.gov However, the electronic nature of the acceptor aroyl group is critical. When the phenyl ring of the benzoyl group is made strongly electron-deficient (e.g., with a para-nitro substituent), the synthesis of the cyclopropane can fail due to the promotion of side reactions. nih.gov

The effect of substituents on reaction rates is also significant. In the ring-opening hydroarylation of cyclopropyl ketones, the presence of an electron-donating group on the phenyl ring can alter the reaction kinetics. For example, cyclopropyl 4-methoxyphenyl (B3050149) ketone reacts at a different rate than the unsubstituted cyclopropyl phenyl ketone. researchgate.net

In reactions involving the oxime, substituents on the phenyl ring can influence product yields. Studies on the reactions of oxime radicals show that the position of a substituent matters; an ortho substituent can lead to a lower yield compared to meta or para substituents, likely due to steric hindrance. nih.gov

| Substituent on Phenyl Ring (Acceptor) | Effect on Reaction Outcome |

|---|---|

| None (Phenyl) | Successful cyclopropanation |

| Electron-releasing (e.g., Alkoxy) | No significant effect on yield |

| Electron-depleted (e.g., 4-Nitrobenzoyl) | Reaction fails, side processes occur |

| Compound | Substituent on Phenyl Ring | Relative Reactivity |

|---|---|---|

| Cyclopropyl phenyl ketone | -H | Baseline |

| Cyclopropyl 4-methoxyphenyl ketone | -OCH3 (Electron-donating) | Altered reaction rate |

Metal-Involving Reaction Mechanisms

Metal catalysts play a crucial role in activating this compound and its ketone analogue, enabling transformations that are otherwise difficult to achieve.

Role of Metal Centers in Oxime Activation and Bond Formation

Metal centers can activate the molecule in several ways, most notably by interacting with the carbonyl/oxime function to facilitate the cleavage of the strained C-C bond of the cyclopropane ring. A prominent example is the nickel-catalyzed cross-coupling of cyclopropyl ketones. researchgate.net

In this system, a nickel complex bearing a redox-active terpyridine (tpy) ligand enables the C-C bond activation and difunctionalization of the cyclopropyl ketone. chemrxiv.orgresearchgate.net The mechanism is proposed to involve cooperation between the metal center and the ligand:

A reduced (tpy•–)Ni(I) species is the active catalyst. chemrxiv.org

This species coordinates to the cyclopropyl ketone. chemrxiv.org

The C-C bond is activated through a concerted, asynchronous ring-opening transition state, forming a homoallyl nickel(II) intermediate. researchgate.net

This intermediate can then engage in cross-coupling with organozinc reagents to form 1,3-difunctionalized, ring-opened products. researchgate.net

This ligand-metal cooperative approach avoids the formation of discrete radical intermediates and enables reactivity distinct from traditional polar oxidative addition pathways, which often lead to ring-expansion products rather than cross-coupling. nih.govchemrxiv.org Other metals, such as titanium, can also be employed to induce ring-opening, as seen in the TiCl₄-mediated formation of titanium enolates from cyclopropyl ketones. sigmaaldrich.com

Mechanistic Studies of Organometallic Reactions

The investigation into the organometallic reactions of this compound is an area of growing interest, largely drawing parallels from the well-studied reactivity of its parent ketone, cyclopropyl phenyl ketone. The presence of the strained cyclopropyl ring adjacent to a carbonyl group (or its oxime derivative) presents a unique substrate for transition metal catalysis, often involving ring-opening reactions. Mechanistic studies in this domain have predominantly focused on nickel- and palladium-catalyzed transformations, providing insights into C-C bond activation, cross-coupling, and borylative functionalization.

Nickel-Catalyzed Ring-Opening Reactions

Nickel catalysts have proven effective in promoting the ring-opening of aryl cyclopropyl ketones, a reaction pathway that is highly relevant to the corresponding oxime. These reactions typically proceed via an oxidative addition of the cyclopropyl C-C bond to a low-valent nickel center.

Reductive Cross-Coupling:

A notable application is the nickel-catalyzed reductive cross-coupling of aryl cyclopropyl ketones with unactivated alkyl bromides. This method allows for the synthesis of γ-alkylated ketones. Mechanistic investigations suggest a pathway initiated by the oxidative addition of the cyclopropyl ketone to a Ni(0) species, forming a six-membered cyclic Ni(II) intermediate. This is followed by the capture of an alkyl radical (generated from the alkyl bromide) to form a Ni(III) species, which then undergoes reductive elimination to forge the new C-C bond. The catalytic cycle is regenerated by the reduction of the resulting Ni(II) species with a stoichiometric reductant like zinc powder. nsf.gov

A proposed mechanistic cycle for this transformation is as follows:

Oxidative Addition: Ni(0) inserts into the C-C bond of the cyclopropyl ring of the ketone to form a nickelacycloheptenone intermediate.

Radical Generation: A single-electron transfer (SET) from a Ni(I) species to the alkyl bromide generates an alkyl radical.

Radical Capture: The nickelacycle captures the alkyl radical.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the γ-alkylated ketone and a Ni(I) species.

Catalyst Regeneration: The Ni(I) species is reduced back to Ni(0) to complete the catalytic cycle.

Optimization of Reaction Conditions for Nickel-Catalyzed Reductive Cross-Coupling of Cyclopropyl Phenyl Ketone

| Entry | Ni Source (mol %) | Ligand (mol %) | Reductant | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ni(ClO4)2·6H2O (10) | bipy (15) | Zn | 40 | 85 |

| 2 | NiCl2·6H2O (10) | bipy (15) | Zn | 40 | 78 |

| 3 | Ni(acac)2 (10) | bipy (15) | Zn | 40 | 82 |

| 4 | Ni(ClO4)2·6H2O (10) | dtbbpy (15) | Zn | 40 | 75 |

| 5 | Ni(ClO4)2·6H2O (10) | bipy (15) | Mn | 40 | 65 |

Data adapted from studies on cyclopropyl phenyl ketone. nsf.gov

Borylative Ring-Opening:

Another significant nickel-catalyzed transformation is the borylative ring-opening of aryl cyclopropyl ketones with bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction yields valuable 4-oxoalkylboronates. Mechanistic studies indicate that the reaction is initiated by the oxidative cyclization of the cyclopropyl ketone onto a nickel(0) center. This is followed by transmetalation with the diboron (B99234) reagent and subsequent reductive elimination to afford the borylated product. organic-chemistry.org The choice of ligand is crucial, with N-heterocyclic carbenes (NHCs) like IMes often providing the best results. organic-chemistry.org

Selected Examples of Nickel-Catalyzed Borylative Ring-Opening of Aryl Cyclopropyl Ketones

| Aryl Group | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Phenyl | Ni(cod)₂ / IMes·HCl / MeOK | 50 | 92 |

| 2-Naphthyl | Ni(cod)₂ / IMes·HCl / MeOK | 50 | 95 |

| 4-MeOC₆H₄ | Ni(cod)₂ / IMes·HCl / MeOK | 50 | 88 |

| 4-CF₃C₆H₄ | Ni(cod)₂ / IMes·HCl / MeOK | 50 | 85 |

Data derived from research on aryl cyclopropyl ketones. organic-chemistry.org

While these studies are on the ketone, the electronic nature of the oxime is not expected to fundamentally alter the feasibility of the initial oxidative addition of the cyclopropane ring to the nickel center, suggesting that this compound would be a viable substrate for similar transformations.

Palladium-Catalyzed Reactions

Palladium catalysts are also instrumental in the functionalization of cyclopropyl ketones and their derivatives. The general mechanism for many palladium-catalyzed cross-coupling reactions involves a sequence of oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk

In the context of cyclopropyl systems, palladium-catalyzed reactions often involve the formation of a palladacyclobutane intermediate through the oxidative addition of a C-C bond of the cyclopropane ring to a Pd(0) species. This intermediate can then undergo various transformations. For instance, in the presence of an aryl halide, a subsequent transmetalation and reductive elimination sequence can lead to cross-coupled products. rsc.org

While direct mechanistic studies on the palladium-catalyzed reactions of this compound are not extensively documented, the principles derived from studies on related systems, such as cyclopropanols and cyclopropyl ketones, provide a strong foundation for predicting its reactivity. The oxime functionality could potentially act as a directing group in C-H activation reactions or influence the stability of organopalladium intermediates.

Advanced Characterization Techniques for Structural Elucidation and Conformation

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides unambiguous proof of chemical structure, bond lengths, and bond angles. While a detailed crystal structure for Cyclopropyl-phenyl-methanone oxime itself is not widely published, the principles of the analysis can be understood through studies of related compounds.

Determination of Three-Dimensional Molecular Structures

The process of X-ray crystallography involves directing X-rays onto a single crystal of the compound. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined. This yields a precise three-dimensional model. For example, the analysis of other organic molecules, such as ketoprofen, reveals exact bond lengths and angles for all atoms within the molecule. nih.gov This level of detail is crucial for confirming the connectivity of the cyclopropyl (B3062369), phenyl, and oxime functional groups.

Analysis of Conformational Isomers (e.g., E/Z configurations)

The carbon-nitrogen double bond of the oxime group gives rise to geometric isomerism, resulting in E (entgegen) and Z (zusammen) configurations. These isomers have distinct spatial arrangements and, consequently, different physical and chemical properties. The synthesis of ketoximes often produces a mixture of E and Z isomers, which can be identified and characterized using spectroscopic methods. uv.mx For this compound, a specific (Z)-isomer has been identified and is commercially available, indicating that this conformation is stable and isolable. sigmaaldrich.com Spectroscopic and computational analyses are key to assigning the specific geometric configuration of the oxime derivatives. uv.mx

Investigation of Intermolecular Interactions in Crystal Packing

In the solid state, molecules are arranged in a repeating lattice, held together by a network of intermolecular forces. X-ray diffraction analysis not only reveals the structure of a single molecule but also how multiple molecules pack together in the crystal. nih.gov These interactions typically include hydrogen bonding (a key feature for oximes due to the hydroxyl group) and weaker van der Waals forces. mdpi.com The study of how functional groups interact between neighboring molecules in a crystal provides critical information for understanding the material's properties. nih.gov For an oxime, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom can act as an acceptor, leading to the formation of chains or more complex networks that stabilize the crystal structure. nih.govmdpi.com

Advanced Spectroscopic Methods

Spectroscopic techniques are essential for confirming the structure and functional groups of a molecule, especially when a crystal structure is not available. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information that, when combined, offers a comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Stereochemistry

NMR spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. While specific spectral data for this compound is not detailed in the available literature, extensive data exists for its immediate precursor, Cyclopropyl phenyl ketone. rsc.orgnih.govchemicalbook.com

The conversion of the ketone to the oxime would result in predictable changes in the NMR spectra. In the ¹³C NMR spectrum, the characteristic signal for the ketone carbonyl carbon (C=O), typically found around 198 ppm, would disappear and be replaced by a signal for the oxime carbon (C=N) at a different chemical shift. In the ¹H NMR spectrum, a new signal corresponding to the hydroxyl proton (N-OH) would appear, and its chemical shift would be sensitive to solvent and concentration. The signals for the phenyl and cyclopropyl protons would also experience shifts due to the change in the adjacent functional group.

Table 1: NMR Data for Cyclopropyl phenyl ketone (Precursor)

This interactive table provides representative NMR data for the precursor compound, Cyclopropyl phenyl ketone, which serves as a reference for the analysis of the oxime derivative.

| Nucleus | Chemical Shift (δ, ppm) | Description | Source(s) |

| ¹³C NMR | |||

| C=O | ~198.6 | Ketone Carbonyl | rsc.org |

| C (Aromatic) | ~128-138 | Phenyl Ring Carbons | rsc.org |

| CH (Cyclopropyl) | ~19.2 | Methine Carbon | rsc.org |

| CH₂ (Cyclopropyl) | ~30.0 | Methylene Carbons | rsc.org |

| ¹H NMR | |||

| H (Aromatic) | ~7.4-8.0 | Phenyl Ring Protons | rsc.orgnih.gov |

| H (Cyclopropyl) | ~2.6-2.9 | Methine Proton | rsc.orgnih.gov |

| H (Cyclopropyl) | ~1.5-1.9 | Methylene Protons | rsc.orgnih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands that confirm its structure.

The most significant change from its ketone precursor would be the disappearance of the strong C=O stretching band (typically around 1660-1700 cm⁻¹) and the appearance of new bands. chemicalbook.com Key absorptions for the oxime would include a broad O-H stretch from the hydroxyl group (around 3100-3600 cm⁻¹) and a C=N stretching vibration (typically in the 1640-1690 cm⁻¹ region). The presence of these bands, along with the characteristic absorptions for the aromatic C-H and cyclopropyl C-H bonds, would confirm the successful conversion of the ketone to the oxime.

Table 2: IR Absorption Data for Cyclopropyl phenyl ketone (Precursor)

This interactive table shows the principal IR absorption bands for the precursor, Cyclopropyl phenyl ketone. These values provide a baseline for identifying the functional group changes in the oxime product.

| Frequency (cm⁻¹) | Functional Group | Description | Source(s) |

| ~3080, 3000 | C-H | Aromatic C-H Stretch | chemicalbook.com |

| ~1663 | C=O | Ketone Carbonyl Stretch | chemicalbook.com |

| ~1600, 1450 | C=C | Aromatic Ring Stretch | chemicalbook.com |

| ~1010 | C-C | Cyclopropyl Ring Vibration | chemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, which has the chemical formula C₁₀H₁₁NO, the nominal molecular weight is 161 g/mol . nih.gov Electron ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak (M⁺•) at m/z 161, confirming its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure and the relative stability of its constituent parts. Upon electron ionization, the M⁺• of this compound is anticipated to undergo a series of fragmentation reactions. Key fragmentation pathways likely involve the cleavage of the bonds connecting the carbonyl carbon to the phenyl and cyclopropyl groups.

One of the primary fragmentation routes is the loss of the phenyl group (C₆H₅•), which would result in a fragment ion at m/z 84. This fragment corresponds to the [M - C₆H₅]⁺ ion, which retains the cyclopropyl and oxime functionalities. Another significant fragmentation pathway is the loss of the cyclopropyl group (C₃H₅•), leading to a fragment ion at m/z 120, representing the [M - C₃H₅]⁺ ion. This ion contains the phenyl and oxime portions of the molecule.

Further fragmentation of these primary ions can also occur. For instance, the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, a common fragment in phenyl ketone derivatives, could be formed. Additionally, the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, resulting from the rearrangement of the benzyl (B1604629) cation, is another plausible fragment. The presence and relative abundance of these and other fragment ions in the mass spectrum allow for a detailed structural confirmation of this compound.

A study on the fragmentation of oximes and silyl (B83357) oxime ethers has shown that the presence of the oxime group can influence fragmentation reactions, such as the McLafferty rearrangement, when an abstractable gamma-hydrogen is available. While this compound itself does not have the requisite linear alkyl chain for a classical McLafferty rearrangement, the principles of charge distribution and bond cleavage in oximes are relevant to understanding its fragmentation behavior.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion |

| 161 | [M]⁺• (Molecular Ion) |

| 120 | [M - C₃H₅]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ |

| 84 | [M - C₆H₅]⁺ |

| 77 | [C₆H₅]⁺ |

This table is based on predicted fragmentation patterns and requires experimental verification.

Vibrational Spectroscopy for Molecular Dynamics and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations, functional groups, and conformational isomers of a molecule. For this compound, these techniques can be used to identify characteristic vibrational modes and to study the molecule's conformational preferences.

The presence of both (E) and (Z) isomers due to the C=N double bond, as well as the potential for different rotational conformations (conformers) around the single bonds, makes the vibrational spectrum of this compound particularly complex and informative. The orientation of the cyclopropyl and phenyl groups relative to the oxime moiety can lead to distinct conformers with different energies and, consequently, different populations at a given temperature.

Studies on related molecules, such as cyclopropyl methyl ketone, have shown that the s-cis and s-trans conformations, which describe the relative orientation of the carbonyl group and the cyclopropyl ring, are the most stable. It is plausible that similar conformational preferences exist for this compound, with the phenyl and cyclopropyl groups adopting specific orientations to minimize steric hindrance and optimize electronic interactions.

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the various functional groups present in the molecule. These include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group of the oxime.

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl ring will also appear in this region.

C=N stretching: The carbon-nitrogen double bond of the oxime typically gives rise to a band in the 1620-1690 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.

N-O stretching: The nitrogen-oxygen single bond stretching vibration is expected in the 930-960 cm⁻¹ region.

The precise positions and intensities of these bands can be sensitive to the molecule's conformation. By comparing experimental spectra with theoretical calculations, it is possible to assign the observed vibrational modes to specific conformations and to estimate their relative populations. For instance, differences in the vibrational frequencies of the C-C and C-H bonds of the cyclopropyl ring could indicate changes in ring strain associated with different conformers.

Table 2: General Vibrational Modes for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| O-H stretch | 3200 - 3600 |

| Aromatic C-H stretch | > 3000 |

| Cyclopropyl C-H stretch | ~3000 |

| C=N stretch | 1620 - 1690 |

| Aromatic C=C stretch | 1450 - 1600 |

| N-O stretch | 930 - 960 |

This table provides general ranges and specific values would be determined from experimental spectra.

Computational and Theoretical Chemistry Studies of Cyclopropyl Phenyl Methanone Oxime

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules. These methods provide a fundamental understanding of the electronic structure and behavior of cyclopropyl-phenyl-methanone oxime.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. Several descriptors derived from quantum chemical calculations help in elucidating these characteristics.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For analogous aromatic oxime compounds, the HOMO is often localized on the phenyl ring and the C=N-OH group, while the LUMO is distributed over the aromatic system.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a useful tool for identifying the sites for electrophilic and nucleophilic attack. researchgate.net In a typical MEP map, red and yellow regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas), which are prone to nucleophilic attack. researchgate.net For this compound, the oxygen and nitrogen atoms of the oxime group are expected to be regions of high electron density (negative potential), making them potential sites for interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. wikipedia.org It allows for the investigation of charge transfer and hyperconjugative interactions within the molecule. wikipedia.org The analysis of donor-acceptor interactions in the NBO basis can reveal the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

Mulliken Charges: Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. These charges provide an indication of the distribution of electron density within the molecule.

| Parameter | Acetophenone (B1666503) Oxime (Illustrative Data) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

This table presents illustrative data for a related compound, acetophenone oxime, to provide a general understanding of the expected values for this compound.

First Hyperpolarizability and Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that determines the NLO response of a molecule. Molecules with large β values are considered promising candidates for NLO applications. Computational methods can be used to predict the NLO properties of molecules. For organic molecules, a large NLO response is often associated with the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. While specific data for this compound is not available, studies on other organic molecules show that the presence of aromatic rings and functional groups like oximes can contribute to significant NLO properties.

The following table shows calculated first hyperpolarizability values for related push-pull organic molecules, demonstrating the range of values that can be expected.

| Compound | First Hyperpolarizability (β) (esu) |

| p-Nitroaniline | 23 x 10⁻³⁰ |

| 4-dimethylamino-4'-nitrostilbene | 450 x 10⁻³⁰ |

This table provides illustrative data for well-known NLO compounds to give context to the potential NLO properties of this compound.

Thermodynamic Properties and Reaction Energetics

Computational chemistry can be used to calculate various thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy. chemeo.com These calculations are valuable for understanding the stability of the molecule and the energetics of its reactions. For the parent ketone, cyclopropyl (B3062369) phenyl ketone, experimental and calculated thermodynamic data are available in the NIST Chemistry WebBook. nist.gov These can serve as a baseline for estimating the properties of the corresponding oxime.

The following table presents some calculated thermodynamic properties for cyclopropyl phenyl ketone.

| Property | Value (for Cyclopropyl Phenyl Ketone) | Unit | Source |

| Standard Gibbs free energy of formation | 77.56 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of vaporization at standard conditions | 52.3 | kJ/mol | Estimated |

This table shows data for the parent ketone, cyclopropyl phenyl ketone, which can provide an approximation for the thermodynamic properties of the oxime derivative.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the conformational behavior and reaction pathways of molecules.

Conformational Analysis and Energy Landscapes

This compound can exist in different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. uwlax.edu A study on cyclopropyl methyl ketone revealed that the s-cis conformation is the most stable. uwlax.edu For this compound, the presence of the larger phenyl group and the oxime functionality will influence the conformational preferences. The (E) and (Z) isomers of the oxime also contribute to the complexity of the conformational landscape. wikipedia.org

Transition State Analysis and Reaction Pathways Elucidation

Computational methods can be used to map out the potential energy surface for a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. A significant reaction pathway for ketoximes is the Beckmann rearrangement, an acid-catalyzed reaction that converts an oxime into an amide. wikipedia.org The mechanism involves the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. wikipedia.org Computational studies can determine the activation energy for this rearrangement and explore the factors that influence the reaction rate and selectivity. For this compound, the Beckmann rearrangement could lead to two different amide products, depending on which group (cyclopropyl or phenyl) migrates. The migratory aptitude of these groups can be computationally assessed.

The general mechanism for the Beckmann rearrangement is as follows:

Protonation of the oxime hydroxyl group to form a good leaving group (water). masterorganicchemistry.com

Concerted migration of the anti-periplanar group to the nitrogen with the departure of the leaving group, forming a nitrilium ion intermediate. wikipedia.org

Attack of a nucleophile (typically water) on the nitrilium ion. wikipedia.org

Tautomerization to form the final amide product.

Strain Energy Analysis of the Cyclopropyl Ring and its Influence

The cyclopropyl group is a three-membered ring characterized by significant ring strain due to the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle of 109.5°. libretexts.org This inherent strain, a combination of angle strain and torsional strain, profoundly influences the chemical and physical properties of molecules containing this moiety. libretexts.org While specific computational studies on the strain energy of this compound are not available in the current body of scientific literature, the general principles of cyclopropane (B1198618) chemistry allow for a qualitative analysis of its impact.

The high degree of strain in the cyclopropyl ring has several important consequences. The carbon-carbon bonds within the ring possess a higher p-character than typical alkane C-C bonds, giving them partial double-bond character. nih.govacs.org This feature can affect the electronic properties of the adjacent carbonyl group in the parent ketone and, by extension, the oxime functionality. The strain energy also makes the cyclopropyl ring susceptible to ring-opening reactions under certain conditions, a reactivity pattern that is a key consideration in its use as a stable pharmacophore in drug design.

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure of a chemical compound is dictated by the nature and strength of its intermolecular interactions. These non-covalent forces are crucial for understanding the material's physical properties, such as melting point, solubility, and crystal morphology.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org This method maps various properties onto the molecular surface, providing a detailed picture of the close contacts between neighboring molecules. Although a specific Hirshfeld surface analysis for this compound has not been reported, studies on analogous oxime-containing compounds provide insight into the expected interactions.

For instance, Hirshfeld analyses of other oxime derivatives reveal the prominence of hydrogen bonding and other close contacts. nih.goviucr.orgnih.gov In a hypothetical crystal structure of this compound, the oxime group (-C=N-OH) would be a key player in directing the crystal packing. The hydroxyl group can act as a hydrogen-bond donor, while the nitrogen atom can act as a hydrogen-bond acceptor. This would likely lead to the formation of strong O-H···N hydrogen bonds, often resulting in the formation of centrosymmetric dimers. nih.gov

Table 1: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Related Oxime Structures

| Interaction Type | Donor/Acceptor Atoms | Typical Contribution to Hirshfeld Surface |

| Hydrogen Bonding | O-H···N | Significant, often forming dimers |

| π-π Stacking | Phenyl rings | Variable, depends on molecular conformation |

| C-H···π Interactions | C-H and Phenyl ring | Moderate contribution |

| H···H Contacts | Hydrogen atoms | Often a large percentage of the surface |

| C-H···O Contacts | C-H and Oxygen atom | Can be present, contributing to stability |

This table is illustrative and based on findings from analogous structures. Specific contributions for this compound would require experimental crystallographic data.

The solid-state architecture of this compound would be governed by a hierarchy of non-covalent interactions. The strongest and most directional of these would likely be the hydrogen bonds involving the oxime moiety, as previously discussed. These interactions are fundamental in establishing the primary supramolecular synthons.

The cyclopropyl group, while primarily influencing the molecule's conformation through steric and electronic effects, also participates in weaker C-H···π and van der Waals interactions. The interplay of all these forces—strong hydrogen bonds, π-stacking, and weaker dispersive forces—would ultimately determine the final crystal packing arrangement. Understanding these interactions is not only of academic interest but also has practical implications in areas such as polymorphism, where different crystal packing arrangements can lead to different physical properties of the solid material.

Ligand-Target Interactions (Computational Docking)

Computational docking is a key technique in drug discovery for predicting the binding mode and affinity of a small molecule to the active site of a biological target, such as an enzyme.

There are no publicly available computational docking studies that predict the binding affinity of this compound to either HIV-1 protease or the 1GQN enzyme. HIV-1 protease is a well-studied enzyme that is a crucial target for antiretroviral therapy. youtube.comyoutube.comyoutube.com The active site of HIV-1 protease is a hydrophobic cavity with specific subsites that accommodate the amino acid residues of its natural peptide substrates. For a molecule like this compound to be a potential inhibitor, it would need to fit within this active site and form favorable interactions.

The binding affinity is typically reported as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). A lower binding energy indicates a more stable complex and, theoretically, a more potent inhibitor. Without specific docking studies, any discussion of the binding affinity of this compound for these enzymes would be purely speculative.

The identification of molecular interaction mechanisms through computational docking involves a detailed analysis of the predicted binding pose of the ligand within the enzyme's active site. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the ligand and the amino acid residues of the enzyme.

In a hypothetical docking of this compound into an enzyme active site, the following interactions could be anticipated:

Hydrogen Bonding: The oxime's hydroxyl group could act as a hydrogen bond donor, while the nitrogen atom could act as an acceptor, forming crucial interactions with polar residues in the active site.